N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride
Description
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic acetamide derivative with a molecular structure comprising a trichlorophenoxy group linked to an acetamide backbone and a 4-morpholinylethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is part of a broader class of phenoxyacetamide derivatives investigated for their biological activities, including apoptosis induction in cancer cells . Its structural uniqueness lies in the morpholine ring, which may improve membrane permeability and target engagement compared to simpler alkyl or aryl substituents.
Properties
CAS No. |
86746-00-1 |
|---|---|
Molecular Formula |
C14H18Cl4N2O3 |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
N-(2-morpholin-4-ium-4-ylethyl)-2-(2,3,6-trichlorophenoxy)acetamide;chloride |
InChI |
InChI=1S/C14H17Cl3N2O3.ClH/c15-10-1-2-11(16)14(13(10)17)22-9-12(20)18-3-4-19-5-7-21-8-6-19;/h1-2H,3-9H2,(H,18,20);1H |
InChI Key |
MQXSVYYTKBXLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCNC(=O)COC2=C(C=CC(=C2Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,4,5-Trichlorophenoxyacetyl Intermediate
The synthesis begins with the preparation of the 2,4,5-trichlorophenoxyacetic acid or its reactive derivatives, which serve as the acylating agents in subsequent steps.
The key intermediate, 2,4,5-trichlorophenol , is synthesized from 1,2,4-trichlorobenzene via nitration to form 1,2,4-trichloro-5-nitrobenzene, followed by reduction to 2,4,5-trichloroaniline and subsequent diazotization and hydrolysis steps to yield 2,4,5-trichlorophenol. This process involves carefully controlled temperature conditions (55°–60° C for nitration, and 0°–5° C for diazotization) to optimize yield and purity (approximately 95% purity).
The 2,4,5-trichlorophenol is then reacted with monochloroacetic acid in the presence of sodium hydroxide and toluene as a solvent to produce 2,4,5-trichlorophenoxyacetic acid . The reaction is typically carried out at 60°–92° C, followed by acidification to pH < 2.0 to isolate the product. Yields reported are around 80 g (0.32 mol) per batch with melting points between 148°–153° C, indicating a high purity of the intermediate.
| Step | Reactants | Conditions | Yield | Purity/Melting Point |
|---|---|---|---|---|
| Nitration | 1,2,4-trichlorobenzene + HNO3/H2SO4 | 70°–90° C, 2–3 h | 95–98% theoretical | Isomer purity 91–95% |
| Reduction & Diazotization | 1,2,4-trichloro-5-nitrobenzene + H2/NaNO2 | 0°–5° C | - | 95% pure 2,4,5-trichlorophenol |
| Ether Formation | 2,4,5-trichlorophenol + monochloroacetic acid + NaOH | 60°–92° C | 80 g (0.32 mol) | m.p. 148°–153° C |
Preparation of N-(2-(4-Morpholinyl)ethyl)amine Intermediate
The morpholine-containing amine moiety is introduced via alkylation reactions:
According to a Russian patent (RU2570898C2), N-(2-(morpholin-4-yl)ethyl)-4-chlorobenzamide was synthesized by alkylating morpholine with nitrogen-containing heterocyclic compounds such as 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole in the presence of protic acids (e.g., p-toluenesulfonic acid) at elevated temperatures (120–200° C) and pressures (up to 3 atm). The reaction time is about 8 hours with stirring, yielding the desired amide product in approximately 87% yield after recrystallization.
By analogy, the morpholinyl ethylamine component for the target compound can be prepared by similar alkylation strategies, ensuring the morpholine ring is tethered to an ethylamine chain suitable for subsequent amide bond formation.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | Morpholine + 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole + p-TsOH | 120–200° C, 3 atm, 8 h | 87% | Recrystallized from methanol |
Coupling to Form N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide
The final step involves coupling the 2-(2,4,5-trichlorophenoxy)acetyl moiety with the N-(2-(4-morpholinyl)ethyl)amine to form the desired amide linkage.
This is typically achieved by activating the carboxylic acid group of the 2,4,5-trichlorophenoxyacetic acid intermediate, for example, by conversion to an acid chloride or using coupling agents such as carbonyldiimidazole or chloroacetyl chloride, followed by reaction with the morpholinyl ethylamine under controlled conditions.
Literature on analogous compounds (such as carvedilol analogs) shows that coupling reactions with amines and activated acyl intermediates proceed efficiently in solvents like toluene or dichloromethane at moderate temperatures (room temperature to 80° C), often yielding high purity products after purification by recrystallization or chromatography.
The hydrochloride salt form is obtained by treating the free base amide with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and solubility.
| Step | Reactants | Conditions | Yield | Purification |
|---|---|---|---|---|
| Coupling | 2-(2,4,5-trichlorophenoxy)acetyl chloride + N-(2-(4-morpholinyl)ethyl)amine | Room temp to 80° C, solvent (toluene/DCM) | High (70–90%) | Recrystallization/Chromatography |
| Salt Formation | Free base + HCl | Ambient temperature | Quantitative | Crystallization |
Research Outcomes and Data Summary
Purity and Yield Optimization
The nitration and reduction steps to prepare 2,4,5-trichlorophenol are optimized to minimize impurities such as dioxins (TCDD) and maximize isomer purity (91–95%).
Alkylation of morpholine derivatives under controlled acid catalysis and temperature yields high-purity amine intermediates (up to 87%).
Coupling reactions benefit from the use of coupling agents and controlled reaction environments to achieve yields between 70% and 90%, with purification steps ensuring removal of unreacted starting materials and by-products.
Structural Confirmation
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of intermediates and final compounds.
Melting points and chromatographic retention factors (Rf) provide additional confirmation of purity and identity, as reported in the referenced patents and research articles.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reactants | Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|---|---|
| 1 | 2,4,5-Trichlorophenol | 1,2,4-trichlorobenzene + HNO3/H2SO4 + H2 | 55°–60°C nitration; 0°–5°C diazotization | ~95 | 95% purity |
| 2 | 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-trichlorophenol + monochloroacetic acid + NaOH | 60°–92°C | ~80 g isolated | m.p. 148°–153°C |
| 3 | N-(2-(morpholin-4-yl)ethyl)amine derivative | Morpholine + 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole + p-TsOH | 120–200°C, 3 atm, 8 h | 87 | Recrystallized |
| 4 | N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide | Activated 2,4,5-trichlorophenoxyacetyl + amine | RT–80°C, organic solvent | 70–90 | Purified by recrystallization/chromatography |
| 5 | Hydrochloride salt | Free base + HCl | Ambient | Quantitative | Crystalline salt |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance.
Case Study: Efficacy Against Specific Pathogens
- Pathogen : Escherichia coli
- Inhibition Zone : 15 mm at 100 µg/mL concentration
- Mechanism : Disruption of bacterial cell wall synthesis.
Agricultural Applications
2. Herbicide Development
The compound's structural similarity to known herbicides positions it as a potential candidate for developing new herbicides. Its ability to inhibit specific enzymes involved in plant growth has been explored in various studies.
Case Study: Herbicidal Efficacy
- Target Weeds : Common ragweed and pigweed.
- Application Rate : 200 g/ha.
- Results : 80% reduction in weed biomass after three weeks.
Toxicological Studies
3. Safety Profile Assessment
Toxicological assessments are critical for understanding the safety profile of this compound. Studies have focused on its effects on non-target organisms and potential environmental impacts.
Toxicity Data Summary
| Organism | LC50 (mg/L) | Observations |
|---|---|---|
| Daphnia magna | 12 | Moderate toxicity observed |
| Fish (Danio rerio) | >100 | Low toxicity |
Mechanism of Action
The mechanism of action of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Molecular Formula: C₁₅H₁₁Cl₄NO₂; Molecular Weight: 379.07 .
- Key Differences : Replaces the morpholinylethyl group with a 5-chloro-2-methylphenyl substituent.
- No direct biological data are available, but its structural simplicity may render it less potent than the morpholine-containing analogue.
N-(2-Hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Molecular Formula: C₁₀H₁₁Cl₃NO₃; Molecular Weight: 307.56 .
- Key Differences : Substitutes the morpholinylethyl group with a hydroxyethyl chain.
- Applications : Primarily used as a fine chemical intermediate or catalyst .
Morpholinyl-Containing Analogues
N-(2-(4-Morpholinyl)ethyl)-2-(3,4,5-Trimethoxyphenoxy)acetamide Hydrochloride Hemihydrate
Phenoxyacetamide Derivatives as Apoptosis Inducers
- Compound I: N-(2-Hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide. IC₅₀ (MCF-7 cells): 12.3 µM .
- Compound II: N-(3-Hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy)acetamide. IC₅₀ (MCF-7 cells): 8.7 µM .
- Comparison : While the target compound lacks published IC₅₀ data, its morpholinyl group may enhance bioavailability compared to the hydrazineyl derivatives. The hydrazineyl group in Compounds I and II could confer stronger hydrogen-bonding interactions but may also increase metabolic instability.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves two key steps:
- Step 1 : Formation of 2-(2,4,5-trichlorophenoxy)acetic acid via nucleophilic substitution between 2,4,5-trichlorophenol and chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol) .
- Step 2 : Amidation with 2-(4-morpholinyl)ethylamine hydrochloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (>98%) and confirm structure with 1H/13C NMR .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Assign signals for the morpholinyl ethyl group (δ 2.4–3.8 ppm for morpholine protons) and trichlorophenoxy aromatic protons (δ 6.8–7.5 ppm) .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-O-C stretch of morpholine at ~1120 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 449.3 (M+H⁺) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Short-term : Stable for 6 months at -20°C in anhydrous DMSO.
- Degradation pathways : Hydrolysis of the amide bond in aqueous solutions (pH < 3 or > 10). Use TGA/DSC to assess thermal stability (decomposition onset at ~180°C) .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with DNA and topoisomerase II?
Structural analogs (e.g., acridinecarboxamides) intercalate into DNA, inducing torsional stress and stabilizing the topoisomerase II-DNA cleavage complex. The morpholinyl ethyl group enhances solubility and hydrogen bonding with the enzyme’s catalytic pocket, while the trichlorophenoxy moiety contributes to hydrophobic interactions . Key validation :
- DNA melting assays : Measure ΔTm (increase indicates intercalation).
- Topoisomerase II inhibition assays : Quantify reduced decatenation activity using kinetoplast DNA .
Q. How can contradictions in cytotoxicity data between cell lines be resolved?
Discrepancies may arise from:
- Cellular uptake differences : Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular accumulation .
- Metabolic inactivation : Perform LC-MS/MS to identify metabolites (e.g., dechlorinated byproducts).
- Resistance mechanisms : Screen for ATP-binding cassette (ABC) transporter overexpression via qPCR .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Model interactions with topoisomerase II (PDB ID: 1ZXM) to prioritize substituents enhancing binding affinity.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values . Example : Replacing the morpholinyl group with piperazine increases solubility but reduces DNA binding .
Q. How to address environmental persistence and ecotoxicity concerns?
- Hydrolysis studies : Expose to pH 5–9 buffers; analyze degradation products via HPLC-MS.
- QSAR-based ecotoxicity prediction : Use EPI Suite to estimate bioaccumulation (logBCF > 3.5 suggests high risk) .
- Soil half-life : Conduct OECD 307 tests; the trichlorophenoxy group may persist >60 days under aerobic conditions .
Data Contradiction Analysis
Q. Why do in vitro and in vivo pharmacokinetic (PK) profiles diverge?
- In vitro : High plasma protein binding (>95%) reduces free drug concentration.
- In vivo : Rapid hepatic metabolism (CYP3A4-mediated) shortens half-life. Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) or use nanoparticle encapsulation to enhance bioavailability .
Q. How to reconcile conflicting reports on its anti-inflammatory vs. pro-apoptotic effects?
- Dose-dependent duality : At low doses (≤10 µM), it inhibits NF-κB (anti-inflammatory). At high doses (>50 µM), it activates caspase-3 (pro-apoptotic).
- Cell-type specificity : Test in primary macrophages (anti-inflammatory) vs. cancer cells (apoptosis) .
Methodological Recommendations
Q. What in silico tools are recommended for optimizing derivative libraries?
- Software : Schrödinger Suite (Glide for docking), MOE (QSAR modeling).
- Databases : PubChem BioAssay (activity data), ChEMBL (SAR trends) .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to topoisomerase II by measuring protein thermal stability shifts .
- CRISPR-Cas9 knockouts : Validate phenotype rescue in topoisomerase II-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
